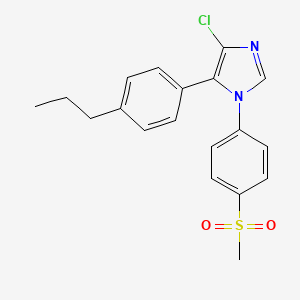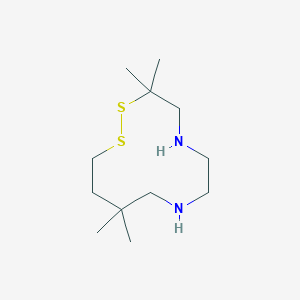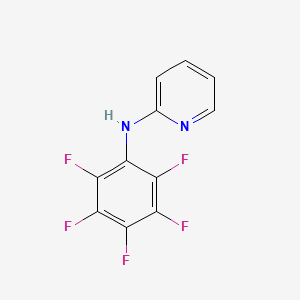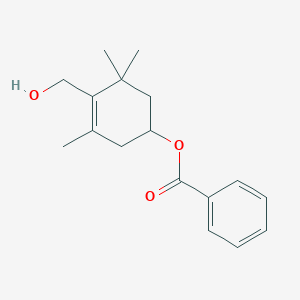
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is used in various industrial applications. Both elements are often found together in nature and are typically extracted from zinc ores .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium and zinc can be prepared through various synthetic routes. One common method for cadmium involves the separation from zinc- and cadmium-bearing dust using the Zinc Plate Electroreplacement (ZPER) process. This process involves the use of a zinc plate and a microcurrent to separate cadmium from an acidic leachate of the dust . For zinc, the sol-gel method is often used to synthesize cadmium-doped zinc oxide nanoparticles. This method involves the use of zinc oxide and cadmium precursors in a sol-gel process to produce nanoparticles with specific properties .
Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The production process begins with the roasting of zinc sulfide ores, which converts the sulfide into zinc oxide. During this process, cadmium becomes concentrated in the fumes and is subsequently recovered through various steps to produce cadmium with a purity of over 99.9% . Zinc is produced through the electrolytic process, which involves the electrolysis of zinc sulfate solution to produce high-purity zinc metal .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), and with halogens to form cadmium halides such as cadmium chloride (CdCl2) and cadmium bromide (CdBr2) . Zinc also reacts with oxygen to form zinc oxide (ZnO) and with halogens to form zinc halides .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include acids, bases, and halogens. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas, while zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas . Both elements also react with ammonia to form complex ions in aqueous solutions .
Major Products: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and complex ions. For example, cadmium oxide (CdO) and zinc oxide (ZnO) are important products used in various industrial applications .
Applications De Recherche Scientifique
Cadmium and zinc have numerous scientific research applications. Cadmium is used in the production of cadmium-telluride solar cells, which are highly efficient and cost-effective for converting sunlight into electricity . Zinc is essential for human health and is used in dietary supplements and pharmaceuticals to treat zinc deficiency . Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their high sensitivity and selectivity . Additionally, cadmium and zinc are used in the development of radiation detectors for medical imaging and homeland security .
Mécanisme D'action
The mechanism of action of cadmium and zinc involves their interaction with various molecular targets and pathways. Cadmium exerts its toxic effects by generating reactive oxygen species (ROS) and disrupting cellular processes such as growth, proliferation, and apoptosis . Zinc, on the other hand, is involved in numerous biological processes, including enzyme function, DNA synthesis, and immune response . Both elements can interact with metal transporters and chelators to regulate their cellular levels and mitigate toxicity .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are chemically similar to other Group 12 elements, such as mercury. cadmium is more toxic and less abundant than zinc . Zinc is unique in its essential role in human health, whereas cadmium is primarily known for its toxicity . Other similar compounds include cadmium sulfide (CdS) and zinc sulfide (ZnS), which are used in various industrial applications .
List of Similar Compounds:- Cadmium sulfide (CdS)
- Zinc sulfide (ZnS)
- Cadmium telluride (CdTe)
- Zinc telluride (ZnTe)
- Mercury (Hg)
Propriétés
Numéro CAS |
647835-79-8 |
|---|---|
Formule moléculaire |
Cd2Zn6 |
Poids moléculaire |
617.1 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/2Cd.6Zn |
Clé InChI |
QVPORUDSOBHDBD-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)


![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)

![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)




![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
